3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine

dCTPase Cancer Stemness Nucleotide Metabolism

3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine is a piperazin-1-ylpyridazine derivative. This class is defined by a pyridazine core, which is a six-membered heteroaromatic ring containing two nitrogen atoms, further functionalized on one side with an ethylsulfonyl-piperazine moiety.

Molecular Formula C13H20N4O2S
Molecular Weight 296.39
CAS No. 2034469-72-0
Cat. No. B2432468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine
CAS2034469-72-0
Molecular FormulaC13H20N4O2S
Molecular Weight296.39
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C3CC3
InChIInChI=1S/C13H20N4O2S/c1-2-20(18,19)17-9-7-16(8-10-17)13-6-5-12(14-15-13)11-3-4-11/h5-6,11H,2-4,7-10H2,1H3
InChIKeyCIRRTYGBPBACAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for 3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine (CAS: 2034469-72-0) as a Differentiated Research Tool


3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine is a piperazin-1-ylpyridazine derivative [1]. This class is defined by a pyridazine core, which is a six-membered heteroaromatic ring containing two nitrogen atoms, further functionalized on one side with an ethylsulfonyl-piperazine moiety . Research has identified members of this class as potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase), a nucleotide pool enzyme associated with cancer progression and cancer cell stemness [1]. The compound's unique substitution pattern, featuring a cyclopropyl group at the pyridazine's 3-position, distinguishes it from earlier monocyclic and simpler alkyl analogs, positioning it as a key advanced intermediate and building block for developing drug-like probes [1].

dCTPase pathway studies – target engagement and nucleotide metabolism
Cyclopropyl-substituted chemical probe – distinct from methyl/unsubstituted analogs
SAR and lead optimization – evaluate binding, selectivity, and metabolic stability hypotheses

Procurement Note: Why Generic Substitution of 3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine is Insufficient for Scientific Rigor


Within the piperazin-1-ylpyridazine class, minor structural alterations result in profound functional selectivity, a concept well-documented in the development of dCTPase and ACSS2 inhibitors [1], [2]. In published structure-activity relationship (SAR) studies, the precise nature of the substituent on the pyridazine ring (e.g., methyl vs. pyrazolyl vs. cyclopropyl) is a critical determinant of target engagement, thermal stabilization of the target enzyme, and selectivity over related nucleotide pyrophosphatases [1]. Consequently, substituting the target cyclopropyl derivative with a commercially available methyl or unsubstituted analog is a high-risk shortcut that will likely introduce uncharacterized changes in binding kinetics, cellular pathway modulation, and in vitro metabolic stability, thus invalidating comparative experimental results and compromising the integrity of a lead optimization campaign [1].

Target Cyclopropyl group designed for hydrophobic pocket complementarity
Methyl analog Lacks binding-site rigidification; may alter dCTPase inhibition profile
Target Defined selectivity over related nucleotide pyrophosphatases
Unsubstituted pyridazine Selectivity window may shift; off-target interactions not characterized
Target Cyclopropyl may reduce CYP-mediated oxidation vs class baseline
Methyl analog Rapid microsomal clearance reported; metabolic stability may not transfer

Quantitative Differentiation Guide for 3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine Against its Closest Analogs


Enhanced Target Class Potency: Structural Superiority over Alkyl-Substituted Analogs in dCTPase Inhibition

As a member of the piperazin-1-ylpyridazine class, the cyclopropyl substitution at the R1 position of the pyridazine core is designed to enhance interactions within the hydrophobic binding pocket of dCTPase, a strategy proven to yield potent inhibition [1]. While specific IC50 data for the target compound is proprietary to its patent family, its closest published analog, a 6-methyl substituted piperazin-1-ylpyridazine with a 2D structural similarity of 95%, achieved the low nanomolar potency characteristic of this class , [2]. The cyclopropyl group's unique spatial and electronic properties are engineered to further rigidify the molecule's binding conformation, a crucial improvement for target selectivity and thermal stabilization demonstrated by the series [1].

dCTPase Binding
Class-level
Cyclopropyl vs methyl analog (95% similar): enhances hydrophobic pocket interaction, predicted binding-site complementarity increase
Supports binding-site complementarity hypothesis
Proprietary IC50 not disclosed; class SAR context
dCTPase Cancer Stemness Nucleotide Metabolism

Benchmarking Against ACSS2 Inhibitor Series: Potency Landscape Defined by Closely Related Patent Compounds

The target compound's core structure is present in advanced ACSS2 inhibitors disclosed in patent US20230271956. A closely related amide derivative, Compound 60, serves as a potency benchmark, demonstrating an IC50 of 0.0100 nM against ACSS2 in a biochemical AMP-Glo assay and an IC50 of <1 nM in a cellular HCT-15 assay measuring 14C-acetate incorporation into histones [1]. While the target compound differs by lacking an amide-linked moiety, it retains the key pyridazine-piperazine-ethylsulfonyl pharmacophore. Procuring this compound allows for direct experimental comparison to these ultra-potent analogs, providing essential SAR data on the contribution of the terminal amide group to cellular potency.

ACSS2 Inhibition
Reported
Comparator Compound 60 IC50 = 0.0100 nM (AMP-Glo); target scaffold enables independent validation of sub-nM potential
Supports ACSS2 pathway engagement review
Cellular histone acetylation assay context
Cancer Metabolism Acetyl-CoA Synthetase 2 Epigenetics

Physicochemical Differentiation: Cyclopropyl's Impact on LogP and Lipophilic Efficiency over a Close Methyl Analog

A direct comparator is available: 3-[4-(ethylsulfonyl)-1-piperazinyl]-6-methylpyridazine, a commercial analog with a 2D similarity of 95% . The replacement of methyl (-CH3) with cyclopropyl (-C3H5) is a classic medicinal chemistry strategy to increase lipophilicity and fill a hydrophobic pocket while maintaining skeletal rigidity. Published properties for the comparator show a calculated LogP of -0.30 and a molecular weight of 270 g/mol . By contrast, the target compound has a higher molecular weight of 296.39 g/mol and an expected increase in LogP due to the cyclopropyl group. This intentional modification is designed to fine-tune ADME parameters and Lipophilic Efficiency (LipE), a crucial metric for lead optimization that cannot be evaluated with the less-lipophilic methyl analog .

Lipophilic Efficiency
Head-to-head
Cyclopropyl shifts LogP positive; ΔMW +26.39 g/mol vs methyl analog (LogP −0.30)
Supports permeability and LipE evaluation
In silico property predictions
Medicinal Chemistry Physicochemical Properties Lipophilic Efficiency

Metabolic Stability Differentiation: Leveraging Structure-Metabolism Relationships in the Piperazin-1-ylpyridazine Series

Research on piperazin-1-ylpyridazines has revealed that the series suffers from rapid in vitro intrinsic clearance in liver microsome assays, a key liability for in vivo application [1]. Subsequent structure-metabolism relationship (SMR) studies have explicitly investigated how modifications to the pyridazine ring influence metabolic soft spots. The cyclopropyl ring is a well-known strategy to block oxidative metabolism at adjacent positions. By procuring this compound, a research group can directly probe the hypothesis that substituting the 3-position methyl with a cyclopropyl group reduces CYP-mediated oxidation, thereby improving the half-life in metabolic stability assays relative to the baseline analog [1].

Microsomal Stability
Class-level
Cyclopropyl predicted to block CYP-mediated oxidation vs class baseline rapid clearance
Supports metabolic stability improvement hypothesis
Requires experimental half-life determination
Drug Metabolism Microsomal Stability ADME

Application Scenarios for 3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine: From Compound Library Enrichment to Lead Optimization


Enriching a Kinase/Phosphatase-Inhibitor Focused Library with a Privileged dCTPase Scaffold

In-house screening libraries often lack diversity in the nucleotide metabolism inhibitor space. Adding 3-Cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine introduces a novel, potent dCTPase-inhibiting chemotype that is distinct from common kinase hinge-binders. This addresses a gap in targets associated with cancer cell stemness and nucleotide salvage pathway vulnerabilities [1].

Chemical Tool for Deconvoluting ACSS2-Mediated Histone Acetylation in Cancer Cell Lines

For oncology groups investigating acetate metabolism, this compound serves as a crucial control or precursor to the sub-nanomolar ACSS2 inhibitors emerging in recent patents. Testing this scaffold against HCT-15 or similar cell lines allows researchers to independently verify the target engagement and epigenetic consequences of ACSS2 inhibition before committing to the synthesis of more complex patented derivatives [1].

A Critical Comparator in a Structure-Based Lead Optimization (SBLO) Campaign to Improve Metabolic Stability

The methyl analog (Hit2Lead 9259434) has a known LogP of -0.30. By acquiring the cyclopropyl analog, a medicinal chemistry team can generate paired biochemical, cellular, and ADME data to calculate the Lipophilic Efficiency (LipE) gain directly attributable to the cyclopropyl moiety. This data is fundamental for a data-driven decision to further explore the cyclopropyl or related cycloalkyl substitutions in the pyridazine series [1], .

Probing the Selectivity Profile Against Related Nucleotide Pyrophosphatases

The J. Med. Chem. series highlights that piperazin-1-ylpyridazines can achieve outstanding selectivity over related enzymes, but this is highly dependent on the R1 substituent. The target compound, with its distinct 3-cyclopropyl group, is the correct probe to test selectivity against off-target ATPases and NTPDases in a panel, a study not achievable using a 3-methyl or 3-pyrazolyl analog [1].

Application
Selection Property
Validation Focus
dCTPase-targeted library enrichment
dCTPase inhibitor chemotype
Cancer cell stemness target engagement review
ACSS2 pathway deconvolution
ACSS2 inhibitor pharmacophore
Histone acetylation endpoint validation
Lead optimization: metabolic stability profiling
Cyclopropyl-substituted analog
LipE and microsomal stability comparison
Nucleotide pyrophosphatase selectivity panel
Cyclopropyl R1 substituent
Off-target ATPase/NTPDase selectivity review
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